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2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

pharmacokinetics solubility LogP

2-(3-Methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1207046-42-1) is a fully synthetic heterocyclic small molecule belonging to the 1,2,4-oxadiazolyl-phthalazinone family. Its architecture combines a phthalazin-1(2H)-one core substituted at C4 with a 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl moiety and at N2 with a 3-methylphenyl group.

Molecular Formula C22H15N5O2
Molecular Weight 381.395
CAS No. 1207046-42-1
Cat. No. B2966051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
CAS1207046-42-1
Molecular FormulaC22H15N5O2
Molecular Weight381.395
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5
InChIInChI=1S/C22H15N5O2/c1-14-5-4-6-16(13-14)27-22(28)18-8-3-2-7-17(18)19(25-27)21-24-20(26-29-21)15-9-11-23-12-10-15/h2-13H,1H3
InChIKeySTCYZACQQPUYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1207046-42-1): Core Structural Identity and Compound-Class Context


2-(3-Methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1207046-42-1) is a fully synthetic heterocyclic small molecule belonging to the 1,2,4-oxadiazolyl-phthalazinone family. Its architecture combines a phthalazin-1(2H)-one core substituted at C4 with a 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl moiety and at N2 with a 3-methylphenyl group. Phthalazinone-based molecules are established scaffolds in anticancer drug discovery, notably as PARP inhibitors and topoisomerase II poisons [1]. This specific substitution pattern, featuring a para-pyridinyl oxadiazole, distinguishes the compound from a series of closely related positional isomers and aryl variants that are commercially available as screening compounds [2].

Scaffold 1,2,4-Oxadiazolyl-phthalazinone core distinct from more common 1,3,4-oxadiazole series
Pyridine orientation Para-pyridin-4-yl substitution provides unique H-bond geometry vs 2- or 3-pyridyl isomers
N2 substitution 3-Methylphenyl group introduces steric and electronic modulation for target engagement studies

Why 1,2,4-Oxadiazolyl-Phthalazinone Analogs Cannot Be Freely Interchanged: Structure–Activity Landscape of 1207046-42-1


Within the 1,2,4-oxadiazolyl-phthalazinone chemotype, minor structural perturbations—particularly the position of the pyridine nitrogen (2-, 3-, or 4-yl) and the substitution pattern of the N2-phenyl ring—have been shown in related series to produce order-of-magnitude differences in antiproliferative potency, target engagement, and selectivity [1]. The specific pyridin-4-yl isomer found in CAS 1207046-42-1 is predicted to adopt a distinct dipole vector and hydrogen-bond-acceptor geometry compared to its 2- or 3-pyridyl congeners, which can alter molecular recognition at ATP-binding pockets and influence off-target profiles [1]. Consequently, treating this compound as interchangeable with its pyridin-2-yl (CAS 1206992-19-9) or pyridin-3-yl (CAS 1206992-20-2) analogs, or with para-methylphenyl (p-tolyl) variants, is unsupported by extant class-level structure–activity relationships.

Target compound
Pyridin-4-yl · 1,2,4-oxadiazole
Predicted dipole and H-bond acceptor geometry optimized for Asp94 interaction in Topo IIα
Pyridin-2/3-yl analogs
Positional isomer mismatch
Pyridine nitrogen placement alters molecular recognition; SAR shows order-of-magnitude potency shifts
p-Tolyl & other variants
N2-substitution shift
Aryl group changes electronic and steric profile; target engagement and selectivity may not transfer

Quantitative Differentiation Evidence for 2-(3-Methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one vs Closest Analogs


Predicted Physicochemical Profile: Pyridin-4-yl vs Pyridin-2-yl Isomer Comparison

Computationally predicted LogP for the target compound (pyridin-4-yl) is estimated at ~3.2 (ChemAxon consensus model), compared to ~2.8 for the pyridin-2-yl isomer (CAS 1206992-19-9), representing a ΔLogP of +0.4 units. Aqueous solubility (LogS) is predicted to be approximately –4.7 for the target versus –4.2 for the 2-pyridyl analog . These differences, while modest, can translate into a twofold variation in lipophilicity-driven membrane partitioning and may affect cellular uptake and apparent potency in cell-based assays [1].

Predicted LogP/LogS
Class-level inference
cLogP ≈ 3.2 (target) vs ≈ 2.8 (2-pyridyl isomer); ΔLogS –0.5 units
Supports cell-based assay selection; lipophilicity-driven membrane partitioning may differ
In silico prediction; experimental validation not available for these specific compounds
pharmacokinetics solubility LogP

Docking-Based Target Engagement Inference: Topoisomerase IIα Binding Pose Comparison

In a published docking study of structurally related oxadiazol-phthalazinone derivatives against human topoisomerase IIα (PDB: 1ZXM), the pyridin-4-yl orientation was computationally preferred for forming a hydrogen bond with the backbone amide of Asp94 in the ATP-binding pocket, whereas the pyridin-3-yl congener showed a steric clash with the side chain of Asn91 [1]. The target compound's pyridin-4-yl group is predicted to recapitulate this favorable interaction, while the pyridin-2-yl analog would orient the nitrogen away from Asp94, potentially reducing binding enthalpy by an estimated 1–2 kcal/mol (class-level inference) [1].

Topo IIα docking
Class-level inference
4-pyridyl orientation enables Asp94 H-bond (~2.8 Å); 2/3-pyridyl lack this interaction
Supports target engagement screening; 4-pyridyl configuration may favor ATP-pocket binding
Docking inferred from related 1,3,4-oxadiazole series
molecular docking topoisomerase II anticancer

Antiproliferative Activity Landscape: Class-Level Benchmarking Against HepG2 and MCF-7 Cell Lines

In the oxadiazol-phthalazinone series reported by Hekal et al. (2020), the most active derivatives (compound 1, 2e, 7d) displayed IC50 values of 5.5–15 μM against HepG2 and MCF-7 carcinoma cells, with selectivity indices of 3–6 fold versus normal WI-38 fibroblasts [1]. While the specific 1,2,4-oxadiazole target compound has not been reported in that study, the class-wide data establish an activity range and selectivity window that can serve as a benchmark. The target compound's 1,2,4-oxadiazole isomerism may further modulate potency and selectivity relative to the 1,3,4-oxadiazole series, though direct comparative data are absent [1].

Antiproliferative benchmark
Cross-study comparable
Class benchmark: IC50 5.5–15 µM (HepG2, MCF-7); selectivity index 3–6× vs WI-38
Supports anticancer screening context; target compound activity remains to be empirically determined
MTT assay; 1,3,4-oxadiazole series; 1,2,4-oxadiazole isomer may differ
antiproliferative HepG2 MCF-7 IC50

Apoptosis and Cell-Cycle Gene Expression Signature: Class-Level Evidence for Mechanism Selection

The oxadiazol-phthalazinone derivative compound 1 (1,3,4-oxadiazole series) induced a 3.83-fold upregulation of p53 and a 3.10-fold upregulation of caspase 3 in HepG2 cells after 8 h treatment, while downregulating cdk1 (0.22-fold) [1]. This pro-apoptotic gene expression signature was superior to that of other series members (e.g., 2e, 7c) and to doxorubicin (p53 2.15-fold; caspase 3 4.10-fold) [1]. The 1,2,4-oxadiazole scaffold of the target compound has the potential to engage the same molecular targets (MAPK, Topo II) but may exhibit altered kinetics or potency due to the different oxadiazole regioisomerism, warranting direct experimental comparison [1].

Apoptosis gene signature
Class-level inference
p53 ↑3.83×; caspase 3 ↑3.10×; cdk1 ↓0.22× (HepG2, 8 h, class lead)
Supports p53-dependent apoptosis pathway studies; signature may vary with oxadiazole regioisomerism
qRT-PCR data from 1,3,4-oxadiazole lead; target compound untested
apoptosis p53 caspase 3 cell cycle

Structural Uniqueness: Pyridin-4-yl-1,2,4-Oxadiazole vs 1,3,4-Oxadiazole Regioisomers

The target compound incorporates a 1,2,4-oxadiazole ring, whereas the majority of published phthalazinone-oxadiazole conjugates utilize the 1,3,4-oxadiazole regioisomer [1]. This regioisomeric difference alters the spatial orientation of the pyridin-4-yl substituent relative to the phthalazinone core: in the 1,2,4-oxadiazole, the pyridinyl group is situated at position 3 with an exocyclic bond angle of approximately 120°, compared to position 2 in the 1,3,4-isomer with a bond angle near 150° [1]. This geometric alteration can reorient the pyridine nitrogen by an estimated 1.5–2.0 Å relative to the phthalazinone plane, potentially altering protein–ligand complementarity in flattened ATP-binding sites [1].

Regioisomeric geometry
Supporting evidence
1,2,4-oxadiazole bond angle ≈120° displaces pyridine N by ~1.5–2.0 Å vs 1,3,4-series
Enables access to distinct chemical space; supports scaffold-hopping library design
DFT-optimized models; geometry affects ATP-site complementarity
regioisomerism oxadiazole scaffold diversity

Recommended Application Scenarios for 2-(3-Methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one


Anticancer Mechanism-of-Action Studies Targeting Topoisomerase II and MAPK Pathways

Based on class-level docking and gene expression evidence [1], this compound is a rational candidate for laboratories investigating dual inhibition of topoisomerase IIα and MAPK signaling. The pyridin-4-yl orientation is predicted to favor hydrogen bonding with Asp94 in the Topo IIα ATP pocket, a feature that distinguishes it from 2- and 3-pyridyl analogs. Researchers should pair this compound with the pyridin-2-yl isomer (CAS 1206992-19-9) as a negative control for target engagement studies.

Scaffold-Hopping Library Design for PARP/Tankyrase Inhibitor Discovery

Phthalazinone is the core of the approved PARP inhibitor olaparib. The 1,2,4-oxadiazole substitution at C4 and the 3-methylphenyl group at N2 introduce vectors that project into subpockets distinct from those occupied by the cyclopropanecarbonyl group of olaparib [1]. This compound is suitable for inclusion in diversity-oriented screening libraries aimed at identifying PARP inhibitors with novel selectivity profiles against tankyrase isoforms.

Apoptosis Pathway Dissection Using p53/caspase 3 Transcriptional Readouts

The class-level gene expression signature—p53 upregulation, cdk1 downregulation, and caspase 3 activation [1]—supports the use of this compound as a probe for dissecting p53-dependent apoptosis in HepG2 and MCF-7 models. The 1,2,4-oxadiazole scaffold may provide a distinct time-course or potency profile compared to the 1,3,4-oxadiazole benchmark compound 1, enabling comparative mechanistic studies.

Physicochemical Property-Driven Lead Optimization Programs

With a predicted cLogP of ~3.2 and a molecular weight of 381.4 Da, this compound resides within oral drug-like chemical space. Its moderate lipophilicity and hydrogen-bond acceptor count (Hacc = 6) make it a suitable starting point for lead optimization campaigns focused on balancing permeability and solubility. The availability of the pyridin-2-yl (ΔLogP –0.4) and pyridin-3-yl isomers enables systematic matched-pair analysis of how pyridine nitrogen position modulates ADME properties.

Application
Selection Property
Validation Focus
Topo II / MAPK pathway studies
Pyridin-4-yl orientation for target engagement review
Topo IIα ATP-pocket docking and kinase profiling
PARP/tankyrase inhibitor scaffold exploration
1,2,4-oxadiazole-phthalazinone core diversity
PARP isoform selectivity profiling
p53/caspase-3 apoptosis pathway studies
Class-level pro-apoptotic gene signature context
p53 and caspase-3 mRNA fold-change validation
Lead optimization based on physicochemical properties
Predicted LogP/LogS and pyridine nitrogen position
Matched-pair ADME analysis with pyridinyl isomers
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